

Technical Guide: FT-IR Spectrum of 2-Hydroxy-3-methyl-5-nitrobenzaldehyde

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Compound of Interest

Compound Name: 2-Hydroxy-3-methyl-5-nitrobenzaldehyde

CAS No.: 68007-03-4

Cat. No.: B188478

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Executive Summary

2-Hydroxy-3-methyl-5-nitrobenzaldehyde (CAS: 15174-69-3) is a critical intermediate in the synthesis of Schiff base ligands and metal complexes with significant pharmacological potential. Its structural architecture—featuring an electron-withdrawing nitro group, an electron-donating methyl group, and a chelation-ready salicylaldehyde core—creates a unique vibrational signature.

This guide provides a detailed assignment of the Fourier Transform Infrared (FT-IR) spectrum, focusing on the diagnostic shifts caused by Intramolecular Hydrogen Bonding (IMHB) and electronic substitution effects. It is designed to assist researchers in confirming product identity and purity during synthesis.

Molecular Architecture & Vibrational Theory

To accurately interpret the spectrum, one must understand the forces dictating the bond strengths.

The "Locked" Conformation

Unlike simple benzaldehydes, this molecule exists in a rigid, planar conformation due to a strong Intramolecular Hydrogen Bond (IMHB) between the phenolic hydroxyl (C2-OH) and the carbonyl oxygen (C1=O).

- Effect on OH: The O-H bond weakens, causing a significant red shift (lower frequency) and band broadening.
- Effect on C=O: The carbonyl bond lengthens slightly, lowering its stretching frequency compared to free aldehydes.

Substituent Effects[1]

- 5-Nitro Group (-NO₂): A strong electron-withdrawing group (EWG) at the para position to the hydroxyl. It enhances the acidity of the phenol, thereby strengthening the IMHB. It also exhibits distinct asymmetric and symmetric stretching vibrations.
- 3-Methyl Group (-CH₃): An electron-donating group (EDG) ortho to the hydroxyl. It introduces aliphatic C-H stretching modes typically absent in simple nitro-salicylaldehydes.

Experimental Protocol: Sample Preparation

The physical state of the sample significantly alters the resolution of the spectrum. For solid aromatic aldehydes, the KBr Pellet Method is the gold standard for resolution, while ATR (Attenuated Total Reflectance) is preferred for rapid screening.

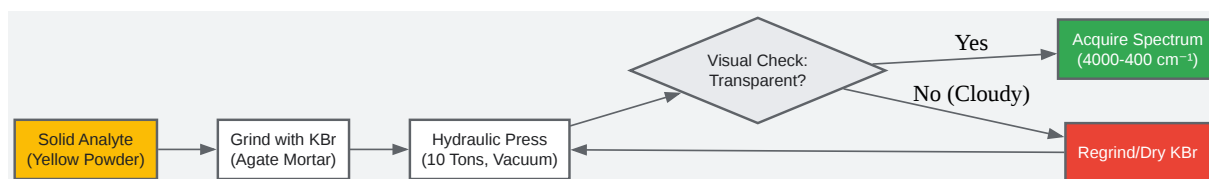
Protocol: High-Resolution KBr Pellet Preparation

- Reagents: Spectroscopic grade Potassium Bromide (KBr), dried at 110°C.
- Ratio: 1:100 (1 mg Analyte : 100 mg KBr).

Step-by-Step Workflow:

- Grinding: Combine the analyte and KBr in an agate mortar. Grind to a fine powder (<2 μm particle size) to prevent the Christiansen Effect (scattering bands that distort baselines).

- Pressing: Transfer to a die set. Apply 8–10 tons of pressure under vacuum for 2 minutes.
- Validation: The resulting pellet should be transparent (glass-like). Cloudy pellets indicate moisture contamination (look for broad water bands at 3400 cm^{-1}).



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Figure 1: Decision tree for high-fidelity sample preparation to ensure spectral integrity.

Spectral Analysis & Band Assignment

The following table summarizes the diagnostic bands. Note that values are derived from the specific structural constraints of 3-methyl-5-nitrosalicylaldehyde derivatives.

Diagnostic Frequency Table

Functional Group	Vibration Mode	Frequency (cm ⁻¹)	Intensity	Mechanistic Insight
Phenolic -OH	Stretch ()	3100 – 3400	Broad/Med	Red-shifted due to strong IMHB. Often overlaps with aromatic C-H.
Aromatic C-H	Stretch ()	3050 – 3100	Weak	Typical aromatic signature.
Methyl (-CH ₃)	Stretch ()	2920 – 2970	Weak	Key Differentiator from non-methylated analogs. Aliphatic C-H.
Aldehyde C-H	Fermi Resonance	2850 & 2750	Weak/Doublet	Diagnostic doublet. The lower band (2750) is often distinct.
Aldehyde C=O	Stretch ()	1660 – 1680	Strong	Lower than free aldehyde (1700+) due to conjugation and H-bonding.
Aromatic Ring	C=C Stretch	1580 – 1610	Medium	Skeletal ring vibrations.
Nitro (-NO ₂)	Asymmetric Stretch	1510 – 1540	Strong	Highly characteristic.
Nitro (-NO ₂)	Symmetric Stretch	1330 – 1350	Strong	Paired with the asymmetric band.

Phenolic C-O	Stretch ()	1280 – 1300	Medium	Coupled with OH bending.
Substituent Pattern	Out-of-Plane Bend	800 – 900	Medium	Diagnostic of 1,2,3,5-substitution pattern.

Detailed Analysis of Key Regions[2]

Region 1: The Hydrogen Bonded Zone (3500 – 2500 cm⁻¹)

Unlike free phenols (sharp band at 3600 cm⁻¹), the OH stretch here appears as a broad envelope centered around 3200–3300 cm⁻¹.

- Critical Observation: Look for the Fermi Resonance doublet of the aldehyde C-H at ~2850 and ~2750 cm⁻¹. The 2750 band is often visible on the shoulder of the broad OH/CH absorptions and is a primary confirmation of the aldehyde group.

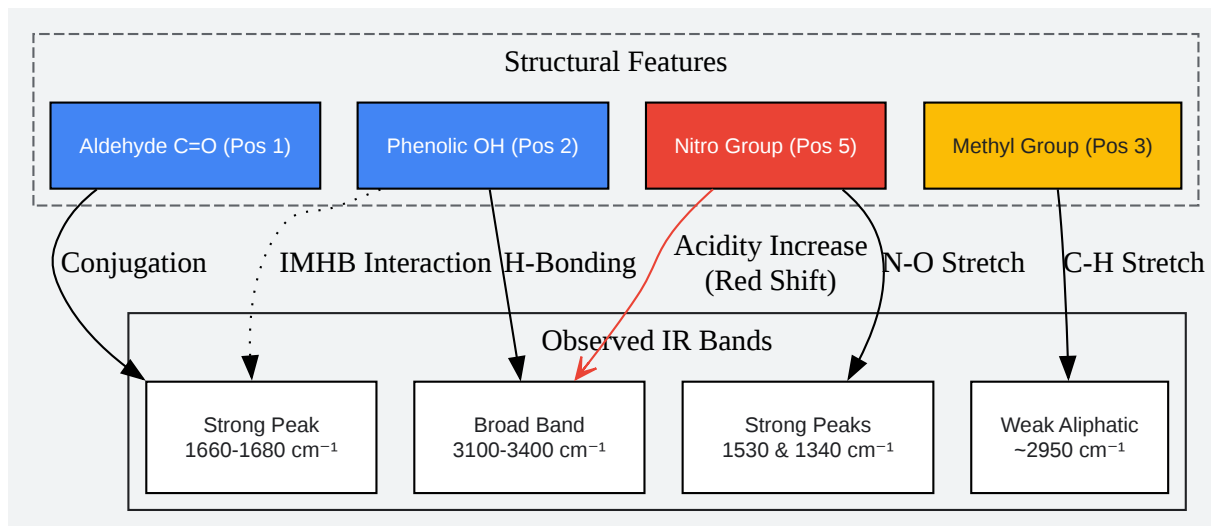
Region 2: The Double Bond Region (1700 – 1500 cm⁻¹)

The C=O stretch is the most intense peak.

- Frequency Logic: Normal aromatic aldehyde ≈ 1700 cm⁻¹.
- Shift Factors: Conjugation with the ring (-15 cm⁻¹) + Intramolecular H-bond (-25 cm⁻¹) = Observed ~1660 cm⁻¹.
- Interference: The nitro group is electron-withdrawing, which theoretically stiffens the C=O bond, preventing it from dropping as low as 1640 cm⁻¹ (seen in electron-rich salicylaldehydes).

Region 3: The Fingerprint Region (1500 – 600 cm⁻¹)

The Nitro group dominates here. You must observe both the asymmetric stretch (~1530 cm⁻¹) and symmetric stretch (~1340 cm⁻¹). If these are absent, the nitration was unsuccessful.



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Figure 2: Correlation between molecular structure and observed spectral bands. Note the influence of the Nitro group on the OH shift.

Synthesis & Quality Control Context

For researchers synthesizing this compound (typically via nitration of 2-hydroxy-3-methylbenzaldehyde), FT-IR is the first line of defense against impurities.

Common Impurity Profiles

- Starting Material (2-Hydroxy-3-methylbenzaldehyde):
 - Indicator: Absence of Nitro bands (1530/1340 cm^{-1}).
- Oxidation Byproduct (Carboxylic Acid):
 - Indicator: Appearance of a very broad OH stretch (3300–2500 cm^{-1}) and a shift of C=O to ~1690 cm^{-1} (dimer acid).
- Isomers (3-Nitro-5-methyl...):

- Differentiation: Difficult by IR alone. Requires NMR.[1] However, the "Fingerprint" region (800-900 cm^{-1}) substitution patterns will differ slightly.

References

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